Superior Acute Oral Safety Margin in Mice Compared to Aspirin
In acute toxicity studies in mice, Aminochlorthenoxazin exhibits a substantially higher oral LD50 (10,000 ± 615 mg/kg) compared to aspirin (1,100 mg/kg), indicating a significantly lower acute toxicity by the oral route in this species [1][2]. This quantitative difference suggests a wider safety window for oral dosing in rodent models, which may be a critical factor for researchers designing in vivo studies where minimizing acute toxicity is a priority.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | 10,000 ± 615 mg/kg |
| Comparator Or Baseline | Aspirin: 1,100 mg/kg |
| Quantified Difference | Approximately 9.1-fold higher LD50 (lower acute toxicity) for Aminochlorthenoxazin |
| Conditions | Mouse model; oral administration |
Why This Matters
This data supports the selection of Aminochlorthenoxazin over aspirin for oral analgesic or antipyretic studies in mice where minimizing acute toxic effects is a primary experimental concern.
- [1] DrugFuture. Aminochlorthenoxazin Monograph. Data from Baroli, F., et al. (1963). Arzneimittel-Forschung, 13, 884. View Source
- [2] Aspirin LD50 data. Source: Chinese medical information platform (35jk.com). View Source
